molecular formula C9H8N2O3 B13259868 5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid

5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid

Cat. No.: B13259868
M. Wt: 192.17 g/mol
InChI Key: ROMHASFMEQANIS-UHFFFAOYSA-N
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Description

5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid is a pyridine-based carboxylic acid derivative featuring a propargyl ether-substituted amino group at the 5-position of the pyridine ring. The compound’s molecular formula is C₉H₈N₂O₃, with a molecular weight of 192.17 g/mol. Its structure combines a pyridine-2-carboxylic acid backbone with a reactive propargyloxyamino substituent, which may confer unique physicochemical properties, such as enhanced reactivity due to the alkyne moiety.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

5-(prop-2-ynoxyamino)pyridine-2-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c1-2-5-14-11-7-3-4-8(9(12)13)10-6-7/h1,3-4,6,11H,5H2,(H,12,13)

InChI Key

ROMHASFMEQANIS-UHFFFAOYSA-N

Canonical SMILES

C#CCONC1=CN=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-2-carboxylic acid.

    Formation of Intermediate: The carboxylic acid group is activated, often using reagents like thionyl chloride, to form an acyl chloride intermediate.

    Amination: The acyl chloride intermediate is then reacted with prop-2-yn-1-amine to introduce the prop-2-yn-1-yloxyamino group.

    Final Product: The resulting compound is purified, typically through recrystallization or chromatography, to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the carboxylic acid group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties.

    Biological Studies: It can be used in studies to understand its interaction with biological targets and pathways.

Mechanism of Action

The mechanism of action of 5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The prop-2-yn-1-yloxyamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The pyridine ring can also participate in π-π stacking interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid with key analogs, highlighting substituent variations and their implications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid -NH-O-(CH₂C≡CH) C₉H₈N₂O₃ 192.17 Reactive alkyne group; potential for click chemistry or targeted synthesis. Limited experimental data available.
5-[(4-Methylphenyl)amino]pyridine-2-carboxylic acid hydrochloride (EN300-26683047) -NH-(C₆H₄-4-CH₃) · HCl C₁₃H₁₃ClN₂O₂ 280.71 Enhanced solubility due to hydrochloride salt; aromatic substituent may improve lipophilicity .
5-[(Benzoylamino)]pyridine-2-carboxylic acid -NH-(COC₆H₅) C₁₃H₁₀N₂O₃ 242.24 Amide linkage reduces basicity; benzoyl group increases steric bulk and stability .
5-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid -NH-(COO-t-Bu) C₁₁H₁₄N₂O₄ 238.24 tert-BOC protection enhances stability; predicted pKa = 1.02, suggesting high acidity .

Key Research Findings and Structural Insights

Substituent Effects on Physicochemical Properties

  • Reactivity : The propargyl group in the target compound introduces alkyne functionality, enabling participation in click chemistry (e.g., Huisgen cycloaddition), a feature absent in amide or tert-BOC derivatives .
  • Solubility : Hydrochloride salts (e.g., EN300-26683047) exhibit improved aqueous solubility compared to free carboxylic acids, whereas bulky substituents (e.g., benzoyl) may reduce solubility .
  • Acidity: The tert-BOC derivative’s predicted pKa (1.02) indicates strong acidity, likely due to electron-withdrawing effects of the carbamate group. The target compound’s amino-propargyl ether substituent may exhibit moderate basicity, though experimental data is lacking .

Biological Activity

5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features. Its molecular formula is C9H8N2O3C_9H_8N_2O_3 and it has a molecular weight of 192.17 g/mol. The compound is characterized by the presence of a pyridine ring with an amino group and a carboxylic acid, which contribute to its biological activity.

The biological activity of 5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to a range of biological effects such as antimicrobial, antiviral, and anticancer properties . The specific mechanisms may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular responses.

Biological Activity Highlights

Research on the biological activity of this compound has yielded promising results in several areas:

1. Antimicrobial Activity
Studies have shown that derivatives of pyridine carboxylic acids exhibit significant antimicrobial properties. For instance, compounds structurally similar to 5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid have demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 6.25 µg/mL to 12.5 µg/mL .

2. Antifungal Properties
Research indicates that related compounds exhibit antifungal activity against Fusarium oxysporum, with some derivatives achieving over 80% inhibition at low concentrations (EC50 values between 6 to 9 μg/mL) . This suggests that 5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid may also possess similar antifungal capabilities.

3. Anticancer Potential
The compound's structure allows it to interact with cellular pathways involved in cancer progression. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of signaling pathways related to cell growth and survival.

Case Studies

Several case studies illustrate the biological potential of compounds related to 5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial effects against common pathogens.
    • Methodology : Disk diffusion and broth microdilution methods were employed.
    • Findings : The compound showed significant activity against E. coli and Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .
  • Antifungal Activity Assessment :
    • Objective : To determine the efficacy against Fusarium oxysporum.
    • Methodology : In vitro assays were conducted using varying concentrations.
    • Results : Compounds similar to 5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid exhibited MIC values comparable to standard antifungals like miconazole .

Structure Activity Relationship (SAR)

The biological activity of 5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid can be influenced by modifications to its structure:

ModificationEffect on Activity
Addition of halogens (e.g., bromine)Increased potency against specific bacterial strains
Alteration of the alkoxy groupEnhanced solubility and bioavailability
Variation in carboxylic acid positionChanges in receptor binding affinity

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